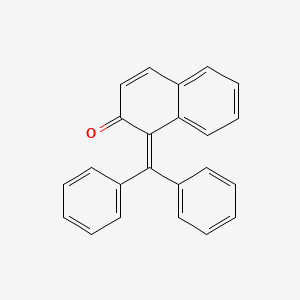-lambda~5~-arsane CAS No. 53847-22-6](/img/structure/B14656634.png)
[(4-Nitrophenyl)imino](triphenyl)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a nitrophenyl group attached to an imino group, which is further bonded to a triphenylarsane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsane with 4-nitroaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Nitrophenyl)imino-lambda~5~-arsane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)imino-lambda~5~-arsane can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The arsenic center can be oxidized to higher oxidation states using oxidizing agents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Reduction: The major product is (4-Aminophenyl)imino-lambda~5~-arsane.
Substitution: The products depend on the nucleophile used, resulting in various substituted imino compounds.
Oxidation: The products include higher oxidation state arsenic compounds.
Applications De Recherche Scientifique
(4-Nitrophenyl)imino-lambda~5~-arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The triphenylarsane moiety can interact with metal ions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)imino-lambda~5~-arsane can be compared with similar compounds such as:
Triphenylamine: Unlike (4-Nitrophenyl)imino-lambda~5~-arsane, triphenylamine does not contain a nitrophenyl group and is nonbasic.
The uniqueness of (4-Nitrophenyl)imino-lambda~5~-arsane lies in its combination of a nitrophenyl group, an imino group, and a triphenylarsane moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
53847-22-6 |
|---|---|
Formule moléculaire |
C24H19AsN2O2 |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
(4-nitrophenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C24H19AsN2O2/c28-27(29)24-18-16-23(17-19-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
Clé InChI |
OTISXIQGLYLKKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



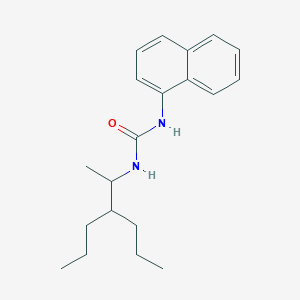
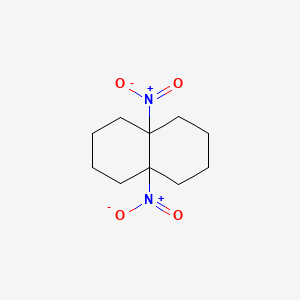
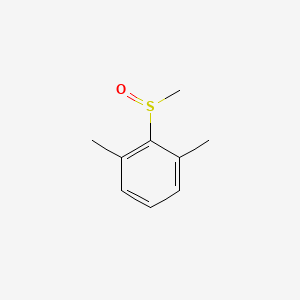
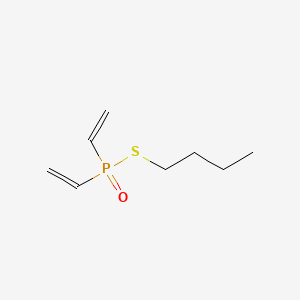
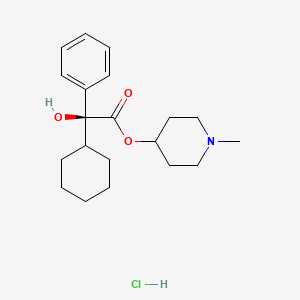
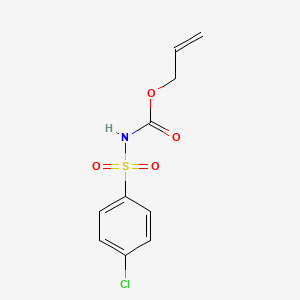
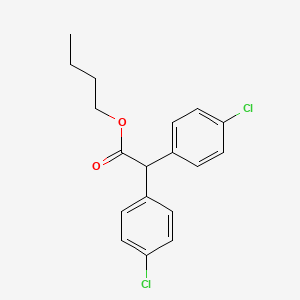
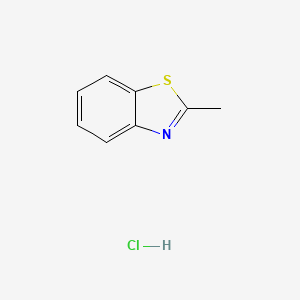

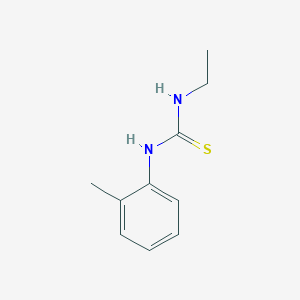
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
